Ortho-Methoxy Substitution: Structural Differentiation from N-Benzyl and Meta-Methoxy Analogs Modulates CB1 Receptor Affinity
The ortho-methoxy substituent on the benzyl ring of N-[(2-methoxyphenyl)methyl]-2,5-dimethylpyrazol-3-amine hydrochloride distinguishes it from the unsubstituted N-benzyl analog (hCB1 Ki = 19.9 nM, [³H]CP 55,940 displacement, human CB1 expressed in sf9 membranes) [1] and the meta-methoxy isomer N-[(3-methoxyphenyl)methyl]-2,5-dimethylpyrazol-3-amine hydrochloride (no public CB1 Ki data available) . In the broader 3-substituted pyrazole SAR reported by Wiley et al. (2012), 3-benzylamino substitution on the rimonabant template produces functional profiles ranging from CB1 antagonism to agonist-like effects in vivo depending on the nature and position of aryl substituents [2]. The ortho-methoxy group introduces both steric and electronic effects (Hammett σₘ = 0.12 for OCH₃; altered dihedral angle between the benzyl ring and the pyrazole plane) that are absent in the unsubstituted phenyl and para/meta-substituted congeners. Direct comparative CB1 binding data for the ortho-methoxy target compound are not publicly available; the differentiation claim rests on documented class-level SAR trends.
| Evidence Dimension | hCB1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Not publicly reported in peer-reviewed literature or authoritative databases |
| Comparator Or Baseline | N-Benzyl-2,5-dimethylpyrazol-3-amine hydrochloride: Ki = 19.9 nM (human CB1, [³H]CP 55,940 displacement, sf9 membranes) |
| Quantified Difference | Not calculable owing to absence of target compound Ki data; SAR inference suggests ortho-methoxy substitution may modulate affinity relative to unsubstituted benzyl (ΔKi direction and magnitude unquantified) |
| Conditions | In vitro radioligand binding; human CB1 receptor; insect sf9 membrane expression system |
Why This Matters
Selection of the ortho-methoxy benzyl analog over the unsubstituted benzyl or meta-methoxy isomer may yield distinct CB1 binding and functional profiles; procurement decisions must account for the specific substitution pattern to maintain SAR consistency within a lead optimization series.
- [1] BindingDB. BDBM50380718 (CHEMBL2017684). Ki = 19.9 nM for human CB1 receptor. Displacement of [³H]CP 55,940 from human CB1 expressed in insect sf9 membranes. View Source
- [2] Wiley JL, Selley DE, Wang P, et al. 3-Substituted pyrazole analogs of the cannabinoid type 1 (CB₁) receptor antagonist rimonabant: cannabinoid agonist-like effects in mice via non-CB₁, non-CB₂ mechanism. J Pharmacol Exp Ther. 2012;340(2):433-444. View Source
